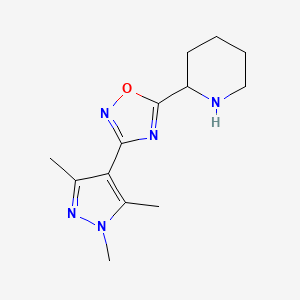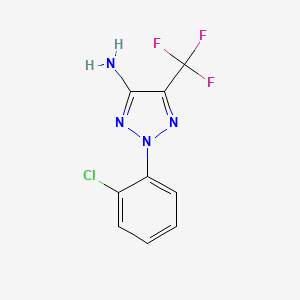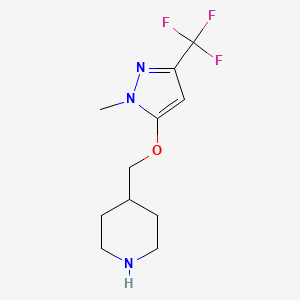
5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with ethoxy, methoxy, and fluorophenyl groups, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: Introduction of the ethoxy, methoxy, and fluorophenyl groups can be carried out using various substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substitution reactions can introduce different substituents, leading to a range of analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.
Applications De Recherche Scientifique
5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
Fluorophenyl Triazoles: Compounds with similar fluorophenyl substitutions.
Methoxyphenyl Triazoles: Compounds with methoxyphenyl groups.
Uniqueness
5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole is unique due to its specific combination of substituents, which may impart distinct chemical and biological properties compared to other triazoles.
Propriétés
Formule moléculaire |
C17H16FN3O2 |
|---|---|
Poids moléculaire |
313.33 g/mol |
Nom IUPAC |
5-(3-ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H16FN3O2/c1-3-23-15-10-12(7-8-14(15)22-2)17-19-16(20-21-17)11-5-4-6-13(18)9-11/h4-10H,3H2,1-2H3,(H,19,20,21) |
Clé InChI |
YVOIKPCVHXGRLG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11789581.png)

![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)







![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)

